ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate
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Overview
Description
Ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is a fused ring system containing both triazine and indole moieties, and an ethyl acetate group attached to it.
Preparation Methods
The synthesis of ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazinoindole core, which can be achieved by the cyclization of appropriate precursors under specific conditions. For example, the reaction of isatin with thiocarbohydrazide in glacial acetic acid can yield the triazinoindole core . The subsequent steps involve the introduction of the ethyl acetate group through esterification reactions. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides and amines.
Esterification: The ethyl acetate group can be modified through esterification reactions with various alcohols and acids, leading to the formation of different ester derivatives.
Scientific Research Applications
Ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate has shown potential in various scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in the development of new chemical reactions and methodologies.
Biology: The compound has been studied for its biological activities, including antiviral, anti-inflammatory, and anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis.
Medicine: Due to its biological activities, this compound is being explored for potential therapeutic applications, particularly in cancer treatment. It acts as an iron chelator, selectively binding to ferrous ions and inhibiting cancer cell growth.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. As an iron chelator, it binds to ferrous ions, disrupting the iron homeostasis in cancer cells . This leads to the inhibition of cell proliferation and induction of apoptosis through the mitochondrial pathway. The compound also affects various cellular processes, including DNA/RNA synthesis, cell cycle regulation, and protein function.
Comparison with Similar Compounds
Ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate can be compared with other triazinoindole derivatives and iron chelators:
Deferoxamine (DFO): A hexadentate iron chelator used in the treatment of iron overload syndromes.
Deferasirox (DFX): A tridentate iron chelator with significant anticancer activity.
Other Triazinoindole Derivatives: Compounds such as tert-butyl-substituted triazinoindoles have been synthesized and studied for their biological activities. This compound stands out due to its unique structure and selective binding properties.
Properties
IUPAC Name |
ethyl 2-(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-3-20-12(19)8-11-15-14-13(17-16-11)9-6-4-5-7-10(9)18(14)2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHMWKUZRYMYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(C3=CC=CC=C3N2C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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